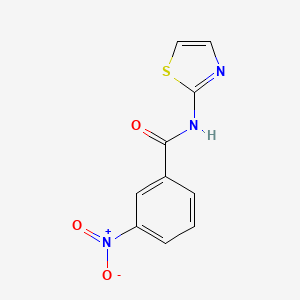

3-nitro-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(12-10-11-4-5-17-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSKVRQASSYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353345 | |

| Record name | 3-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337496-87-4 | |

| Record name | 3-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro N 1,3 Thiazol 2 Yl Benzamide and Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-nitro-N-(1,3-thiazol-2-yl)benzamide and its analogues are centered around the formation of an amide bond between an aminothiazole core and a substituted benzoyl moiety.

Acylation Reactions Involving Aminothiazoles and Substituted Benzoyl Chlorides

The most common and well-established method for synthesizing N-thiazolylbenzamides is the acylation of a 2-aminothiazole (B372263) derivative with a substituted benzoyl chloride. fishersci.it This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in an aprotic solvent and in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.it The general scheme for this reaction involves the nucleophilic attack of the primary amine group of the aminothiazole on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide linkage.

The choice of solvent and base can be critical to the success of the reaction. Common solvents include toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). fishersci.itmdpi.com Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are frequently used as bases. fishersci.itmdpi.com The reaction conditions are generally mild, and the desired products can often be isolated in high purity after a simple work-up procedure.

A similar strategy is employed for the synthesis of N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, where 5-nitrothiazol-2-amine is reacted with 4-trifluorobenzoyl chloride in pyridine. In this case, pyridine acts as both the solvent and the base. The reaction is typically left to proceed overnight, and the product is isolated by dilution with water, followed by filtration and washing.

A representative reaction table for the synthesis of this compound via a conventional acylation reaction is presented below:

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Reaction Time |

| 2-aminothiazole | 3-nitrobenzoyl chloride | Toluene | Triethylamine | Reflux | 5 hours |

| 2-aminothiazole | 3-nitrobenzoyl chloride | Pyridine | Pyridine | Room Temp. | Overnight |

Advanced Synthetic Approaches

In recent years, efforts to develop more efficient, rapid, and environmentally friendly synthetic methods have led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of ionic liquids.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. organic-chemistry.org The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. organic-chemistry.org In the context of amide synthesis, microwave energy can efficiently promote the acylation of amines with acyl chlorides or carboxylic acids.

For the synthesis of N-arylbenzamides, microwave irradiation has been shown to be highly effective. nih.gov The general procedure involves subjecting a mixture of the amine, the acylating agent, and a suitable solvent (or in some cases, under solvent-free conditions) to microwave heating in a dedicated reactor. The temperature and pressure can be carefully controlled to optimize the reaction conditions. This methodology avoids the need for prolonged heating under reflux, making it a more energy-efficient and time-saving approach. organic-chemistry.org While a specific protocol for the microwave-assisted synthesis of this compound has not been detailed in the literature, the general principles of MAOS are applicable.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as "green" solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents.

In amide synthesis, ionic liquids can serve as the reaction medium, and in some cases, also as catalysts. The synthesis of amides from acyl chlorides and amines can be performed in an ionic liquid, often leading to enhanced reaction rates and simplified product isolation. A general procedure might involve stirring the amine and acyl chloride in an appropriate ionic liquid at room temperature or with gentle heating. Upon completion of the reaction, the product can often be separated from the ionic liquid by extraction with a conventional organic solvent, and the ionic liquid can potentially be recovered and reused. While specific examples for the synthesis of N-thiazolylbenzamides in ionic liquids are not abundant, the general utility of this medium for amide formation suggests its potential as an advanced synthetic approach.

Characterization of Synthesized Compounds by Spectroscopic Methods

The structural elucidation of this compound and its analogues is routinely achieved through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum of an N-thiazolylbenzamide would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration, typically observed in the range of 3100-3500 cm⁻¹. The amide C=O stretching vibration would appear as a strong band around 1650-1700 cm⁻¹. mdpi.com The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching vibrations near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. mdpi.com Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide valuable information about the chemical environment of the hydrogen atoms. The amide proton (N-H) would typically appear as a broad singlet at a downfield chemical shift. The aromatic protons of the benzoyl and thiazole (B1198619) rings would resonate in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the amide carbonyl carbon in the range of 160-180 ppm. The signals for the aromatic carbons of the two rings would appear in the downfield region, typically between 110 and 160 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular formula.

A summary of the expected spectroscopic data for this compound is provided in the table below:

| Spectroscopic Method | Expected Key Signals |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1530 & ~1350 (NO₂ stretch) |

| ¹H NMR (ppm) | ~10.0-12.0 (br s, 1H, NH), ~7.0-9.0 (m, aromatic H) |

| ¹³C NMR (ppm) | ~165 (C=O), ~110-160 (aromatic C) |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to C₁₀H₆N₄O₃S |

Computational Chemistry Approaches for N 1,3 Thiazol 2 Yl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecular systems at the atomic level. For derivatives of N-(1,3-thiazol-2-yl)benzamide, these methods are employed to predict geometries, electronic properties, and intermolecular interactions, which are crucial for rational drug design and materials science.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in investigating the structural and electronic properties of complex systems like 3-nitro-N-(1,3-thiazol-2-yl)benzamide. These studies often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve reliable results. mdpi.com

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation, which corresponds to a minimum on the potential energy surface. For analogous compounds such as the isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide, DFT calculations have been used to determine their optimized geometries. mdpi.com In these studies, Cartesian coordinates are often derived from X-ray crystallography data and used as the initial input for the calculations. mdpi.com The process involves adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy structure. For instance, in a related series of compounds, the dihedral angle between the benzothiazole (B30560) and phenyl rings was found to be a critical parameter, with the meta-substituted analog showing the most planar geometry. mdpi.com Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Representative N-(thiazol-2-yl)benzamide System (Analog) (Note: Data for the specific 3-nitro derivative is not available; this table is illustrative of typical parameters obtained from DFT calculations for analogous compounds.)

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene-Thiazole) | 17.16(5)° |

| N-H Bond Length (Å) | ~1.00 |

| C=O Bond Length (Å) | ~1.23 |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

DFT calculations are used to determine the energies of these orbitals. For various thiazole (B1198619) derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. researchgate.netresearchgate.net In nitro-substituted compounds, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, which can lead to a smaller HOMO-LUMO gap and influence the molecule's electronic transitions and potential as an electrophile. bu.edu.eg

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Nitroaromatic Thiazole System (Analog) (Note: Data for the specific 3-nitro derivative is not available; this table illustrates typical values from DFT.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.72 |

| ELUMO | -1.07 |

| ΔE (HOMO-LUMO Gap) | 5.65 |

Semi-Empirical Molecular Orbital Theory

While less common now for high-accuracy studies, semi-empirical methods offer a faster computational alternative to DFT and ab initio methods. These methods use parameters derived from experimental data to simplify calculations. Though specific studies on this compound using this approach are not prominent in recent literature, they can still be valuable for initial screenings of large numbers of molecules or for systems where higher-level theory is computationally prohibitive.

Natural Bond Orbital (NBO) Analysis of Molecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.gov This analysis transforms the complex molecular orbitals into localized natural bond orbitals, which correspond to the familiar concepts of core electrons, lone pairs, and bonds. The interactions between filled (donor) and empty (acceptor) orbitals are analyzed, and the stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular architecture and crystal packing of molecules. The NCI analysis is a computational technique that helps visualize and characterize these weak interactions in 3D space. It is based on the electron density and its derivatives.

For the isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide, a related method, Hirshfeld surface analysis, was used to investigate intermolecular interactions in the solid state. mdpi.com This analysis confirmed that the crystal structures were dominated by N−H···N and C−H···O intermolecular hydrogen bonds, with dispersion forces also playing a significant role, particularly in sterically hindered isomers. mdpi.com Such analyses are critical for understanding how the position of the nitro group can influence the crystal packing and, consequently, the material's physical properties. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of N-(1,3-thiazol-2-yl)benzamide, might bind to a specific protein target.

Molecular docking simulations have been employed to investigate the binding affinities and interaction modes of N-(1,3-thiazol-2-yl)benzamide derivatives with various protein targets. For instance, studies on related benzamide (B126) derivatives have shown that these compounds can effectively bind to the active sites of enzymes and receptors. The binding affinity is often quantified by a docking score, which is an estimation of the free energy of binding. A lower docking score typically indicates a more stable ligand-protein complex.

The interaction modes of these compounds are characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the nitro group can potentially form additional interactions, such as hydrogen bonds or electrostatic interactions, which can influence its binding affinity. The thiazole ring and the benzamide core structure are also crucial for establishing key interactions with the protein's active site.

In a study on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, molecular docking was used to understand the binding of these ligands to E. coli dihydroorotase. semanticscholar.org The results indicated that the synthesized compounds had promising antibacterial activity, with one compound identified as a potential lead molecule due to its low binding affinity value. semanticscholar.org Similarly, docking studies of N-(thiazol-2-yl)benzamide analogs with the Zinc-Activated Channel (ZAC) have helped in identifying structural determinants for their antagonist activity. semanticscholar.orgnih.gov

| Compound/System | Protein Target | Key Findings | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase | Identified a potential lead molecule with the lowest binding affinity, suggesting promising antibacterial activity. | semanticscholar.org |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Elucidated structural determinants for antagonist activity and identified analogs with higher potency. | semanticscholar.orgnih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin and DNA | Revealed binding affinities of -7.7 kcal/mol and -7.4 kcal/mol, respectively, suggesting potential anticancer properties. | dergipark.org.trbohrium.com |

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These residues can form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.

For N-(1,3-thiazol-2-yl)benzamide systems, the amide linker can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. The specific substitution pattern on the benzamide ring, such as the 3-nitro group, can lead to interactions with specific residues, thereby influencing the binding orientation and affinity.

In a molecular docking study of a benzamide molecule with integrin, the binding sites and interactions within the ligand-integrin complex were determined, which is important for anticancer studies. bohrium.com The study of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors also utilized molecular docking to investigate the binding interactions within the tubulin active site, identifying key interactions that contribute to their cytotoxic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR models are developed using a dataset of compounds with known biological activities. For N-(1,3-thiazol-2-yl)benzamide systems, these models can predict various activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects. The models are built by correlating molecular descriptors (numerical representations of the chemical structure) with the observed biological activity.

A study on a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides investigated their anti-HIV activity using QSAR. The study correlated the anti-HIV potency with electronic, steric, and solubility parameters, and the calculated IC50 values for several compounds were in good agreement with the observed values. researchgate.net

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In a 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as methionine aminopeptidase (B13392206) inhibitors, the developed QSAR model showed a high correlation (R² of 0.96), indicating its potential usefulness in designing new and improved inhibitors. researchgate.net Another computational study on 1,3-thiazine derivatives as anti-influenza inhibitors utilized 2D-QSAR and 3D-QSAR modeling, which showed good predictive ability for the inhibitory activities of the compounds. nih.gov

| Compound Series | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides | Anti-HIV activity | Correlated anti-HIV potency with electronic, steric, and solubility parameters, with good agreement between calculated and observed IC50 values. | researchgate.net |

| (1,3-Thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives | Methionine aminopeptidase inhibition | Developed a 3D-QSAR model with high correlation (R² = 0.96) for designing new inhibitors. | researchgate.net |

| 1,3-Thiazine derivatives | Anti-influenza (H1N1 neuraminidase inhibition) | 2D-QSAR and 3D-QSAR models showed good predictive ability for inhibitory activities. | nih.gov |

Preclinical Mechanistic Investigations and Biological Activities of N 1,3 Thiazol 2 Yl Benzamide Derivatives

Antiparasitic Activity and Mechanisms

Derivatives of N-(1,3-thiazol-2-yl)benzamide, especially those containing nitro groups, have demonstrated significant activity against several protozoan parasites. This activity is often linked to the reductive activation of the nitro group within the parasite, leading to the generation of cytotoxic radical species.

Activity against Kinetoplastid Parasites (e.g., Trypanosoma cruzi, Leishmania mexicana)

Nitro-substituted thiazole (B1198619) derivatives have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania mexicana). A notable analogue, 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB), along with the related compound nitazoxanide (B1678950) and its metabolite tizoxanide (B1683187), has been shown to inhibit the in vitro growth of these parasites. researchgate.netnih.gov The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of the parasite population by 50%.

Amide-containing thiazole derivatives have also shown potent in vitro activity against intracellular amastigotes of T. cruzi. nih.gov Furthermore, novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have displayed significant activity against T. cruzi intracellular amastigotes, with many being substantially more potent than the reference drug, benznidazole (B1666585). nih.gov Some of these nitrotriazoles also exhibit moderate activity against Leishmania donovani. nih.gov

Table 1: In Vitro Activity of N-(1,3-Thiazol-2-yl)benzamide Derivatives Against Kinetoplastid Parasites

| Compound | Parasite | Stage | IC50 (µM) | Source(s) |

|---|---|---|---|---|

| 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) | Trypanosoma cruzi | Epimastigote | Data not specified | researchgate.netnih.gov |

| 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) | Leishmania mexicana | Promastigote | Data not specified | researchgate.netnih.gov |

| Nitrotriazole-based amides | Trypanosoma cruzi | Amastigote | 0.028 - 3.72 | nih.gov |

| Nitrotriazole-based amides | Leishmania donovani | Axenic amastigote | Moderate activity | nih.gov |

Comparative Efficacy with Reference Antiparasitic Agents

The development of new antiparasitic drugs is often benchmarked against existing treatments. For Chagas disease, the reference drugs are benznidazole and nifurtimox. nih.govscispace.com Studies have shown that new amide-containing thiazole derivatives can be more selective and, in some cases, more active than these reference drugs against T. cruzi. nih.gov For instance, certain thiazole derivatives were found to be four-fold more active than benznidazole against intracellular amastigotes. nih.gov

Similarly, a series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides included 23 compounds that were up to 58 times more potent than benznidazole against T. cruzi. nih.gov Another study on nitrotriazole-based amines found that 16 of the tested compounds were up to 33.8 times more potent than benznidazole. scispace.com This highlights the potential of the nitrotriazole-benzamide scaffold in developing more effective treatments for Chagas disease.

**Table 2: Comparative In Vitro Efficacy of Thiazole Derivatives and Reference Drugs Against *Trypanosoma cruzi***

| Compound Class | Activity Metric | Comparison with Benznidazole (Bnz) | Source(s) |

|---|---|---|---|

| Amide-containing thiazoles | Potency vs. intracellular amastigotes | 4-fold more active than Bnz | nih.gov |

| 3-Nitro-1H-1,2,4-triazole-based amides/sulfonamides | Potency vs. intracellular amastigotes | Up to 58-fold more potent than Bnz | nih.gov |

| 3-Nitro-1H-1,2,4-triazole-based amines | Potency vs. intracellular amastigotes | Up to 33.8-fold more potent than Bnz | scispace.com |

Antimicrobial Activity and Mechanisms

The thiazole ring is a key component in many compounds with a broad spectrum of antimicrobial activity. The addition of a nitrobenzamide moiety can further enhance this activity, leading to potent antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Spectrum and Potency (Gram-positive, Gram-negative, H. pylori)

Thiazole derivatives have been evaluated against a range of bacteria. Some 1,3-thiazole derivatives have shown activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli. nih.gov Benzothiazole (B30560) derivatives have also demonstrated inhibitory action against Gram-positive and Gram-negative strains. nih.gov The substitution of a 3-nitro group on the phenyl ring has been noted to enhance antibacterial activity in some series of compounds. nih.gov

Furthermore, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as potential agents against Helicobacter pylori, a Gram-negative bacterium linked to various gastric disorders. farmaciajournal.com Studies on 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives also showed strong antimicrobial activity against metronidazole-resistant Helicobacter pylori strains. nih.gov

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class/Derivative | Target Bacteria | Activity Noted | Source(s) |

|---|---|---|---|

| 1,3-Thiazole derivatives | MRSA, E. coli | Notable activity at 125–200 µg/mL | nih.gov |

| Benzothiazole derivative with 3-nitro group | Salmonella typhi | Zone of Inhibition = 18 mm | nih.gov |

| 2-amino-1,3,4-thiadiazole derivatives | Helicobacter pylori | Anti-H. pylori effect observed | farmaciajournal.com |

| Nitrofuran-thiadiazole-thiazolidinone derivatives | Helicobacter pylori (resistant) | Strong activity (Inhibition zone > 30 mm at 100 µg/disc) | nih.gov |

Antifungal Efficacy

The antifungal potential of N-(1,3-thiazol-2-yl)benzamide derivatives has also been explored. A series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against the fungal strain Aspergillus niger, with some compounds showing notable activity at higher concentrations. nih.gov Other research has focused on the anti-Candida potential of novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. nih.gov Certain compounds in this series demonstrated promising inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. nih.gov

Table 4: Antifungal Activity of N-(1,3-Thiazol-2-yl)benzamide Derivatives

| Compound Class | Fungal Strain | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| 1,3-Thiazole derivatives | Aspergillus niger | MIC | 125–150 µg/mL | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans ATCC 10231 | MIC | 7.81 µg/mL | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | MIC | 3.9 µg/mL | nih.gov |

| Fluconazole (Reference) | Candida albicans ATCC 10231 | MIC | 15.62 µg/mL | nih.gov |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, and nitro-containing compounds are an important area of research for new treatments. nih.gov Nitro-heterocyclic compounds, including dinitrobenzamide derivatives, have been developed as potent inhibitors of essential mycobacterial enzymes. nih.govmdpi.com

Specifically, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated for their antitubercular activity. rsc.org A particularly active derivative was a benzo-[d]-imidazo-[2,1-b]-thiazole carrying a 4-nitro phenyl moiety, which showed significant activity against M. tuberculosis H37Ra with a half-maximal inhibitory concentration (IC50) of 2.32 µM. rsc.org

Table 5: Antimycobacterial Activity of N-(1,3-Thiazol-2-yl)benzamide Derivatives

| Compound Derivative | Mycobacterial Strain | IC50 (µM) | IC90 (µM) | Source(s) |

|---|---|---|---|---|

| Benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl (IT10) | M. tuberculosis H37Ra | 2.32 | 7.05 | rsc.org |

| Benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl (IT06) | M. tuberculosis H37Ra | 2.03 | 15.22 | rsc.org |

Anticancer Activity and Cellular Mechanisms

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., HepG-2-liver, EAhy-926-endothelial carcinoma cancer cells)

No published studies were identified that specifically report the in vitro cytotoxic effects of 3-nitro-N-(1,3-thiazol-2-yl)benzamide on the HepG-2 (human liver cancer) or EAhy-926 (human endothelial) cell lines. While the broader class of thiazole and benzamide (B126) derivatives has been investigated for anticancer properties against various cell lines, data for this particular compound is not available in the public domain. nih.govnih.govresearchgate.net

Modulation of Receptor Tyrosine Kinases (e.g., EGFR, HER-2)

No research findings were located that describe the modulation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER-2), by this compound. Consequently, its potential as an inhibitor or modulator of these key signaling proteins is unknown.

Enzyme Inhibition Studies

Urease Inhibition Potential

A review of existing literature yielded no studies on the urease inhibition potential of this compound. While various chemical scaffolds are known to inhibit the urease enzyme, the activity of this specific compound has not been reported. nih.govresearchgate.netresearchgate.net

Other Relevant Enzymatic Targets (e.g., α-amylase)

There is no publicly available information regarding the inhibitory activity of this compound against other enzymatic targets, including α-amylase. Studies have explored α-amylase inhibition by other classes of thiazole derivatives, but data for this compound is absent. nih.govresearchgate.netresearchgate.netiomcworld.org

Antiviral Properties (Mechanistic Insights from Analogs)

While direct antiviral studies on this compound are not extensively documented in publicly available research, a significant body of evidence from structurally related N-(1,3-thiazol-2-yl)benzamide derivatives and thiazolides provides crucial insights into the potential antiviral mechanisms of this class of compounds. These analogs have demonstrated a broad spectrum of activity against a variety of viruses, and mechanistic studies have begun to unravel the molecular basis for their inhibitory effects. nih.govliverpool.ac.uk

Research into this chemical family has identified that substitutions on both the benzamide and thiazole rings play a critical role in determining the potency and spectrum of antiviral activity. nih.gov For instance, investigations into 1,3-thiazolbenzamide derivatives as inhibitors of the Chikungunya virus (CHIKV) have highlighted the importance of substitutions on the benzene (B151609) ring for antiviral efficacy. nih.gov

A prominent and closely related group of compounds are the thiazolides, which include the well-studied drug nitazoxanide. researchgate.net Nitazoxanide, chemically known as 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, is a prodrug that is rapidly converted in the body to its active metabolite, tizoxanide [2-hydroxy-N-(5-nitro-2-thiazolyl)benzamide]. researchgate.net The antiviral activity of thiazolides is broad, encompassing viruses such as influenza, hepatitis B and C, and coronaviruses. nih.govliverpool.ac.ukresearchgate.net

Mechanistic studies of these analogs suggest that they can interfere with various stages of the viral life cycle. For some influenza viruses, thiazolides have been shown to inhibit the maturation of the viral hemagglutinin protein at a post-translational stage. scilit.com In the context of SARS-CoV-2, it is theorized that nitazoxanide may inhibit viral entry or post-translational processing. researchgate.net Furthermore, certain 1,3-thiazolbenzamide derivatives have been identified as inhibitors of the Chikungunya virus nsP2 protease, a crucial enzyme for viral replication. nih.gov

The exploration of various analogs has led to the identification of compounds with potent and selective antiviral activity. For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide has been identified as a potent and selective inhibitor of hepatitis B virus replication. scilit.comresearchgate.net The structure-activity relationship studies within this class of molecules continue to guide the development of new antiviral agents. scilit.com

The following table summarizes the antiviral activities and mechanistic insights gained from the study of various N-(1,3-thiazol-2-yl)benzamide analogs.

| Compound Class/Analog | Virus Target | Proposed Mechanism of Action |

| 1,3-Thiazolbenzamide derivatives | Chikungunya Virus (CHIKV) | Inhibition of nsP2 Protease. nih.gov |

| Thiazolides (e.g., Nitazoxanide) | Influenza Viruses | Inhibition of hemagglutinin maturation at the post-translational level. scilit.com |

| Thiazolides (e.g., Nitazoxanide) | Hepatitis B Virus (HBV) | Inhibition of viral replication. scilit.comresearchgate.net |

| Thiazolides (e.g., Nitazoxanide) | Hepatitis C Virus (HCV) | Broad-spectrum antiviral activity has been noted. researchgate.net |

| Thiazolides (e.g., Nitazoxanide) | Coronaviruses (e.g., SARS-CoV-2) | Theorized to inhibit viral entry and/or post-translational processing. researchgate.net |

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | Potent and selective inhibition of viral replication. scilit.comresearchgate.net |

Structure Activity Relationship Sar of Nitro Substituted N 1,3 Thiazol 2 Yl Benzamide Derivatives

Impact of Nitro Group Position on Biological Activity

The placement of the electron-withdrawing nitro group on either the benzamide (B126) or the thiazole (B1198619) ring profoundly influences the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets.

Ortho, Meta, and Para Substitutions on the Benzene (B151609) Ring

The substitution pattern of the nitro group on the N-phenyl ring of the benzamide moiety significantly impacts the molecule's three-dimensional structure, which in turn can affect its biological activity. Studies on the closely related N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series have provided valuable insights into these structural variations. semanticscholar.org

The ortho-nitro substitution leads to a distorted molecular geometry due to steric hindrance between the nitro group and the adjacent amide linkage. This forces the benzoyl moiety and the benzothiazole (B30560) ring into a non-coplanar orientation, with a large dihedral angle between them. semanticscholar.org In contrast, the meta and para-nitro isomers exhibit a more planar conformation. semanticscholar.org This planarity, or lack thereof, can be a critical determinant of how the molecule fits into a biological target's binding site. While direct comparative biological data for these specific isomers of N-(1,3-thiazol-2-yl)benzamide is not extensively documented in publicly available research, the structural differences suggest that the para and meta isomers, with their more planar structures, might exhibit different biological profiles compared to the sterically hindered ortho isomer.

In broader contexts of medicinal chemistry, the para-substitution of a phenyl ring is often associated with potent biological activity. For instance, in other heterocyclic compounds, a 4-nitro phenyl group has been linked to good antibacterial and antifungal activities. nih.gov

Table 1: Impact of Nitro Group Position on the Benzene Ring of N-(benzo[d]thiazol-2-yl)benzamide on Molecular Geometry semanticscholar.org

| Substitution Position | Dihedral Angle (Benzothiazole vs. Phenyl Ring) | Key Structural Feature |

| Ortho (o-NO₂) | 67.88° | Distorted geometry due to steric hindrance |

| Meta (m-NO₂) | 17.16° | More planar geometry |

| Para (p-NO₂) | 38.27° | Relatively planar geometry |

Nitro Substitution on the Thiazole Ring

The introduction of a nitro group onto the thiazole ring is a common strategy to enhance the antimicrobial and antiparasitic properties of this class of compounds. The 5-nitrothiazole (B1205993) moiety, in particular, is a well-established pharmacophore found in various antimicrobial agents. nih.govnih.gov For instance, N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide has been reported to exhibit higher antibacterial activity than the commercial drug nitazoxanide (B1678950). nih.gov

Influence of Other Substituents on Efficacy and Selectivity

The biological activity of nitro-substituted N-(1,3-thiazol-2-yl)benzamide derivatives can be further fine-tuned by the introduction of other substituents on both the thiazole and benzamide rings. These modifications can influence the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its potency and target selectivity.

Alkyl, Halogen, and Other Aromatic Substituents

A comprehensive study on a series of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) has shed light on the impact of various substituents. ku.dk

Alkyl Substituents: The size and position of alkyl groups on the thiazole ring are critical for activity. A 5-methyl group on the thiazole ring was found to be detrimental, leading to inactivity. ku.dk Conversely, bulkier alkyl groups at the 4-position, such as a tert-butyl or an ethylacetyl group, were shown to enhance the antagonist potency at the ZAC receptor. ku.dk

Halogen Substituents: Halogenation of the phenyl ring can significantly modulate activity. A 3-fluoro substituent on the phenyl ring of a 4-(tert-butyl)thiazol-2-yl analog resulted in a potent and efficacious antagonist. ku.dk However, more extensive halogenation, as seen in a 2,3,4,5,6-pentafluoropentyl analog, led to a weaker antagonist. ku.dk Furthermore, a 3,5-dichlorophenyl moiety resulted in an inactive compound, suggesting that the position and number of halogen substituents are crucial. ku.dk

Other Aromatic Substituents: The nature of the aromatic system itself is important. Replacing the phenyl ring with other aromatic systems like 3-pyridinyl or 2-furanyl resulted in a loss of activity. ku.dk Similarly, introducing a 4-(p-tolyl) group on the thiazole ring also led to inactivity. ku.dk

Table 2: Structure-Activity Relationship of N-(thiazol-2-yl)-benzamide Analogs at the ZAC Receptor ku.dk

| Modification Site | Substituent | Observed Activity |

| Thiazole Ring (5-position) | Methyl | Inactive |

| Thiazole Ring (4-position) | tert-Butyl | Potent antagonist |

| Thiazole Ring (4-position) | Ethylacetyl | Potent antagonist |

| Thiazole Ring (4-position) | p-Tolyl | Inactive |

| Phenyl Ring (3-position) | Fluoro | Potent antagonist |

| Phenyl Ring | 2,3,4,5,6-Pentafluoropentyl | Weaker antagonist |

| Phenyl Ring | 3,5-Dichloro | Inactive |

| Benzamide Moiety | 3-Pyridinyl | Inactive |

| Benzamide Moiety | 2-Furanyl | Inactive |

Conformation and Hydrogen Bonding in SAR

The three-dimensional conformation and the potential for hydrogen bonding are key determinants of the SAR of N-(1,3-thiazol-2-yl)benzamide derivatives. X-ray crystallographic studies of the parent compound, N-(1,3-thiazol-2-yl)benzamide, reveal a non-planar molecule where the thiazole and benzene rings are not in the same plane. nih.gov This dihedral angle between the two aromatic rings is a critical conformational feature.

Pharmacophore Elucidation and Key Structural Features for Activity

Based on the available SAR data, a general pharmacophore model for the biological activity of N-(1,3-thiazol-2-yl)benzamide derivatives can be proposed. This model highlights the essential structural components required for interaction with their biological targets.

The core N-(1,3-thiazol-2-yl)benzamide scaffold appears to be a fundamental requirement, providing the basic framework for activity. The amide linkage is a crucial feature, likely participating in hydrogen bonding interactions with the target protein. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) within this linker is significant.

The thiazole ring serves as a key recognition element. Substitutions on this ring can modulate activity, with the 4-position being a site where bulky alkyl groups can be beneficial, while substitution at the 5-position with a methyl group is detrimental. ku.dk The nitrogen atom within the thiazole ring is a potential hydrogen bond acceptor.

The benzamide phenyl ring is another important region for molecular recognition and can be modified to enhance potency and selectivity. The substitution pattern on this ring is critical, with small, electron-withdrawing groups like fluorine at the meta-position being favorable in some cases. ku.dk

The intact N-(1,3-thiazol-2-yl)benzamide core structure.

The amide linker capable of forming hydrogen bonds.

Appropriate substitution on the thiazole ring, with the 4-position being a key site for modification.

Specific substitution patterns on the benzamide phenyl ring to optimize interactions with the target.

Future Research Directions for 3 Nitro N 1,3 Thiazol 2 Yl Benzamide and Its Derivatives

Exploration of Novel Biological Targets and Mechanisms of Action

While the specific biological targets of 3-nitro-N-(1,3-thiazol-2-yl)benzamide remain to be fully elucidated, research on structurally related compounds offers promising leads for future investigations. The broader class of N-(thiazol-2-yl)-benzamide analogues has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov This atypical member of the Cys-loop receptor superfamily is implicated in various physiological processes, and its modulation by this class of compounds suggests a potential neurological or modulatory role. Derivatives of N-(thiazol-2-yl)-benzamide have been shown to act as negative allosteric modulators of ZAC, indicating a sophisticated mechanism of action that could be explored for the 3-nitro variant. semanticscholar.orgnih.gov

Another avenue of exploration is in the realm of oncology. A recent study on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives found them to be potent anticancer agents that function by inhibiting the Receptor tyrosine kinase-like orphan receptor 1 (ROR1). nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could also target ROR1 or other kinases involved in cancer cell proliferation and survival.

Furthermore, the nitro group itself is a well-established pharmacophore, particularly in antimicrobial agents. nih.gov The mechanism often involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic radical intermediates that can damage DNA and other critical biomolecules. nih.gov This suggests that this compound and its derivatives could be investigated as potential antibacterial or antiparasitic agents, with a mechanism centered on this reductive activation. The diverse biological activities reported for various nitro compounds are summarized in the table below.

| Class of Nitro Compound | Reported Biological Activity |

| Chloramphenicol | Antibacterial |

| Metronidazole | Antibacterial, Antiprotozoal |

| Nitrotriazoles | Antitubercular |

| 5-Nitroimidazooxazines | Antitubercular |

| Nitrobenzopyrans | Antitumoral |

This table summarizes the diverse biological activities of various classes of nitro compounds, suggesting potential areas of investigation for this compound. nih.gov

Future research should therefore focus on screening this compound against a panel of biological targets, including ZAC, ROR1, and various microbial enzymes, to uncover its specific mechanism of action and therapeutic potential.

Advanced Synthetic Strategies for Analogue Libraries

The systematic exploration of the structure-activity relationship (SAR) of this compound will necessitate the synthesis of a diverse library of analogues. Advanced synthetic strategies will be crucial for efficiently generating these derivatives.

A foundational approach for synthesizing the core structure involves the acylation of 2-aminothiazole (B372263) with 3-nitrobenzoyl chloride. mdpi.com This straightforward method can be adapted for the creation of a focused library by utilizing a variety of commercially available or custom-synthesized substituted benzoyl chlorides and aminothiazoles.

To expand the diversity of the analogue library, combinatorial and parallel synthesis techniques can be employed. These high-throughput methods would allow for the rapid generation of a large number of compounds by systematically varying the substituents on both the benzamide and thiazole (B1198619) rings. For instance, modifications to the benzamide ring could include altering the position of the nitro group or introducing other substituents to probe electronic and steric effects. On the thiazole ring, substituents could be introduced at the 4 and 5 positions to explore their impact on target binding and pharmacokinetic properties.

Integrated Computational and Experimental Approaches in Drug Design

A synergistic approach that combines computational modeling with experimental validation will be instrumental in the rational design of novel derivatives of this compound with enhanced potency and selectivity.

Computational studies can provide valuable insights into the potential binding modes of these compounds with their biological targets. Molecular docking simulations, for example, can be used to predict the interactions of a library of virtual analogues with the active site of a target protein, such as ZAC or ROR1. nih.gov This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of the compounds with their biological activity, further guiding the design of more potent analogues.

Experimental validation is essential to confirm the predictions from computational models. The synthesized compounds should be subjected to a battery of in vitro assays to determine their biological activity. For instance, if targeting ZAC, electrophysiological studies on cells expressing the channel can be used to measure the antagonistic activity of the compounds. semanticscholar.orgnih.gov For potential anticancer agents, cytotoxicity assays against various cancer cell lines, followed by specific enzyme inhibition assays, would be necessary. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm in modern drug discovery. For example, in the development of novel anticancer agents, computational and X-ray crystallographic analyses have been successfully integrated with synthesis and biological evaluation to optimize lead compounds. nih.gov By applying this integrated approach to this compound, researchers can accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-(1,3-thiazol-2-yl)benzamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via a nucleophilic acyl substitution reaction. React 3-nitrobenzoyl chloride with 2-aminothiazole in anhydrous dichloromethane (DCM) or acetonitrile, using triethylamine (TEA) as a base to neutralize HCl byproducts . Purification is achieved via recrystallization (methanol as a solvent) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires -/-NMR, FT-IR, and HPLC (>95% purity threshold) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Key parameters include:

- Planarity : The amide group (C–N–C=O) should exhibit a root-mean-square (RMS) deviation <0.05 Å from planarity, similar to structurally analogous compounds .

- Dihedral angles : Compare angles between the thiazole and benzamide rings (e.g., 10–35° in related structures) .

- Hydrogen bonding : Identify intermolecular N–H···O and C–H···O interactions using SHELXL refinement .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Antiparasitic : In vitro assays against Trypanosoma cruzi (IC via resazurin viability assay) .

- Enzyme inhibition : Fluorogenic substrate assays for kinases or proteases (e.g., p38 MAP kinase inhibition at 10 µM) .

Advanced Research Questions

Q. How do substituent modifications on the thiazole or benzamide moieties affect bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Nitro group position : Replace the 3-nitro group with halogens (e.g., 2-fluoro in ) to assess electron-withdrawing effects on target binding .

- Thiazole substitution : Introduce methyl/phenyl groups at the 4/5-positions (e.g., as in ) to modulate lipophilicity and steric hindrance .

- Quantitative analysis : Calculate logP (ALOGPS) and polar surface area (PSA) to correlate with permeability .

Q. How to resolve contradictory crystallographic data on hydrogen-bonding patterns in related analogs?

- Methodological Answer :

- Data reconciliation : Compare hydrogen-bond distances (e.g., N–H···O = 2.8–3.0 Å in vs. 3.1–3.2 Å in ) using Mercury software .

- Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate experimental bond angles .

Q. What strategies optimize its solubility and stability for in vivo studies?

- Methodological Answer :

- Salt formation : Co-crystallize with ethanolamine or morpholine (e.g., as in ) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyloxy at the benzamide 2-position) for controlled release .

- Accelerated stability testing : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.